6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazolopyridazines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions.
Introduction of the Pyridin-2-yl Group: This can be achieved through nucleophilic substitution reactions where the pyridin-2-yl group is introduced onto the triazolopyridazine core.
Attachment of the (2,5-Dimethylphenyl)methylsulfanyl Group: This step involves the reaction of the triazolopyridazine intermediate with (2,5-dimethylphenyl)methylsulfanyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the triazole moiety, potentially leading to partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-yl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases (e.g., sodium hydride, potassium carbonate) are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted triazolopyridazine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic effects on various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival . The inhibition of these kinases disrupts signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: Other compounds in this class include various substituted triazolopyridazines with different pharmacological activities.
Pyridazine Derivatives: Compounds like pyridazine-based kinase inhibitors.
Triazole Derivatives: Compounds such as triazole-based antifungal agents.
Uniqueness
6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its dual inhibition of c-Met and Pim-1 kinases, which makes it a promising candidate for anticancer therapy . Its structural features allow for specific interactions with the ATP-binding sites of these kinases, enhancing its inhibitory potency.
Properties
IUPAC Name |
6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-6-7-14(2)15(11-13)12-25-18-9-8-17-21-22-19(24(17)23-18)16-5-3-4-10-20-16/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNJGRAGQCSTLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321872 | |
Record name | 6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816321 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868968-01-8 | |
Record name | 6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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